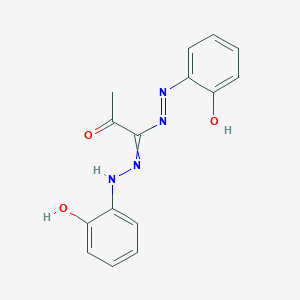
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one is a synthetic steroid compound that belongs to the class of androstanoids It is characterized by the presence of a fluorine atom at the 6-alpha position and a hydroxyl group at the 17-alpha position on the androst-4-en-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6|A-fluoro-17|A-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the fluorination of a suitable steroid intermediate at the 6-alpha position, followed by the introduction of a hydroxyl group at the 17-alpha position. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the hydroxylation step may require reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the double bond in the androst-4-en-3-one backbone.
Substitution: The fluorine atom at the 6-alpha position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying steroid chemistry and developing new synthetic methodologies.
Biology: The compound serves as a tool for investigating the biological roles of fluorinated steroids and their interactions with cellular receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Wirkmechanismus
The mechanism of action of 6|A-fluoro-17|A-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The fluorine atom at the 6-alpha position enhances the compound’s binding affinity and selectivity for these receptors, leading to modulation of gene expression and subsequent physiological effects. The hydroxyl group at the 17-alpha position also plays a crucial role in its activity by influencing the compound’s metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2alpha-fluoro-17beta-hydroxyandrost-4-en-3-one: Another fluorinated steroid with a fluorine atom at the 2-alpha position.
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione: A fluorinated steroid with additional hydroxyl and ketone groups.
Uniqueness
6|A-fluoro-17|A-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-alpha position and the hydroxyl group at the 17-alpha position differentiates it from other fluorinated steroids, leading to unique interactions with molecular targets and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1852-58-0 |
|---|---|
Molekularformel |
C19H27FO2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(6R,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1 |
InChI-Schlüssel |
GGQPTOITOZXLBE-ZVBLRVHNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)F |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


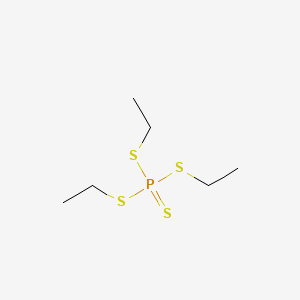
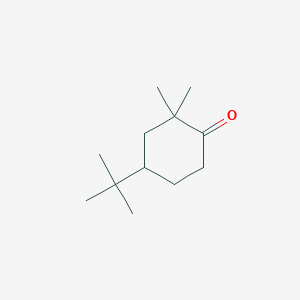
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
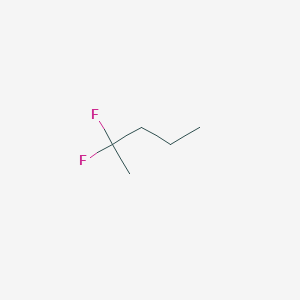
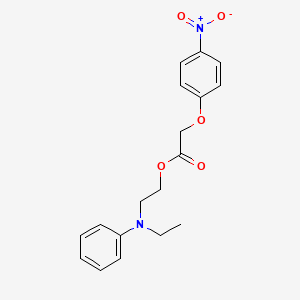

![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
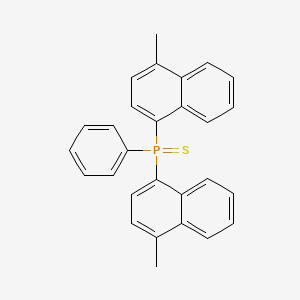
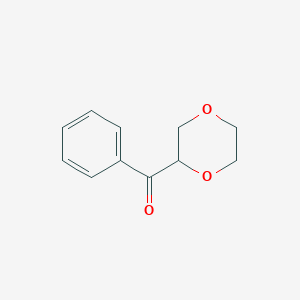
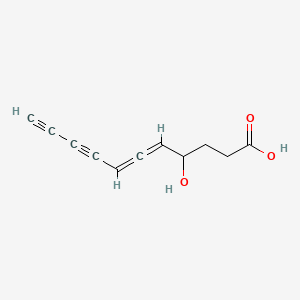
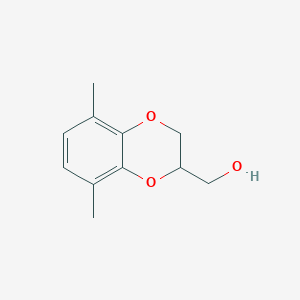

![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
